

A Comparative Analysis of BAY885 and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY885

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Performance and Mechanisms of ERK5 Inhibitors.

This guide provides a detailed comparative analysis of **BAY885**, a potent and selective ERK5 inhibitor, with other notable kinase inhibitors targeting the ERK5 pathway. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action supported by experimental data.

Introduction to BAY885 and the ERK5 Signaling Pathway

BAY885 is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7)[1]. The MEK5/ERK5 signaling cascade is implicated in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation has been linked to tumorigenesis in several cancers, including breast cancer[2]. **BAY885** has been investigated for its anti-tumor properties, demonstrating the ability to induce apoptosis in breast cancer cells through the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway[2]. A unique characteristic of many ERK5 inhibitors, including **BAY885**, is the phenomenon of "paradoxical activation," where inhibition of the kinase domain can lead to the activation of ERK5's transcriptional activity[3][4][5]. This guide will delve into a comparative analysis of **BAY885** with other ERK5 inhibitors, focusing on their biochemical potency, cellular activity, selectivity, and the intriguing aspect of paradoxical activation.

Comparative Analysis of Kinase Inhibitors

This section provides a quantitative comparison of **BAY885** with other ERK5 inhibitors, including AX15836, XMD8-92, JWG-071, and the multi-kinase inhibitor TG02.

Biochemical Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values of the selected inhibitors against ERK5 and other relevant targets. These values are critical indicators of an inhibitor's potency.

Inhibitor	Target	IC50 / Kd	Cell Line	Assay Type	Reference
BAY885	ERK5	IC50 = 40 nM	-	Enzymatic Assay	[1]
MEF2-luc	IC50 = 115 nM	SN12C	Reporter Assay	[1]	
AX15836	ERK5	IC50 = 8 nM	-	Biochemical Assay	[6]
ERK5	IC50 = 4-9 nM	PBMCs, Endothelial cells, Oncogenic cell lines	Intracellular KiNativ		
BRD4	Kd = 3,600 nM	-	-	[6]	
XMD8-92	ERK5 (BMK1)	Kd = 80 nM	-	ATP-binding displacement	[7]
BRD4	Kd = 170 nM	-	ATP-binding displacement	[7]	
ERK5	IC50 = 1.5 μ M	HeLa	KiNativ	[8]	
TNK1	IC50 = 10 μ M	HeLa	KiNativ	[8]	
ACK1	IC50 = 18 μ M	HeLa	KiNativ	[8]	
JWG-071	ERK5	IC50 = 88 nM	-	Biochemical Assay	[9]
LRRK2	IC50 = 109 nM	-	Biochemical Assay	[9]	
MAPK7	IC50 = 20 \pm 3 nM	HeLa	Autophosphorylation	[10]	

TG02	CDK1	IC50 = 19 nM	-	Enzymatic Assay	[11]
CDK2	IC50 = 11 nM	-		Enzymatic Assay	[11]
CDK7	IC50 = 37 nM	-		Enzymatic Assay	[11]
CDK9	IC50 = 10 nM	-		Enzymatic Assay	[11]
JAK2	IC50 = 19 nM	-		Enzymatic Assay	[12]
FLT3	IC50 = 19 nM	-		Enzymatic Assay	[12]

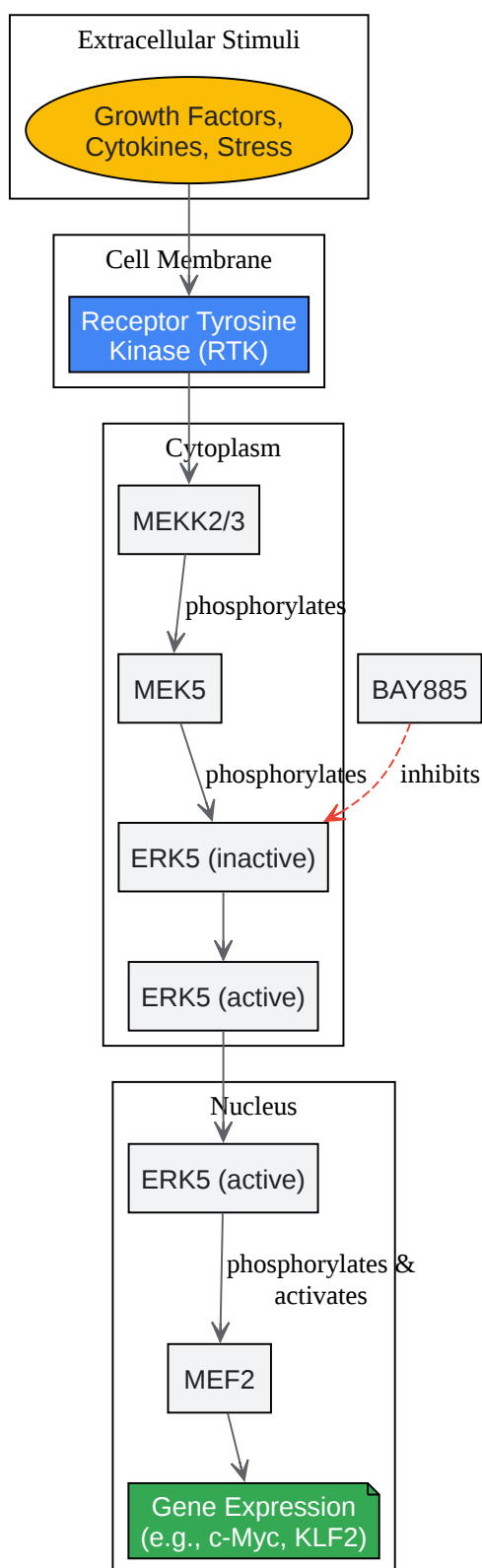
Kinase Selectivity Profile

Selectivity is a crucial aspect of kinase inhibitors, as off-target effects can lead to toxicity and confounding experimental results. This table summarizes the selectivity of the inhibitors against a panel of kinases.

Inhibitor	Selectivity Profile	Off-Targets	Reference
BAY885	Highly selective vs. 357 kinases.	Weak inhibition of a few kinases.	[1]
AX15836	>1,000-fold selectivity for ERK5 over a panel of >200 kinases.	Minimal off-target effects. Lacks BRD4 activity.	[6]
XMD8-92	Potent dual inhibitor of ERK5 and BRD4.	DCAMKL2 (Kd = 190 nM), PLK4 (Kd = 600 nM), TNK1 (Kd = 890 nM).	[13]
JWG-071	Selective for ERK5 over BRD4.	LRRK2 (IC50 = 109 nM).	[9][10]
TG02	Multi-kinase inhibitor.	CDKs (1, 2, 7, 9), JAK2, FLT3.	[11][14]

Signaling Pathways and Experimental Workflows

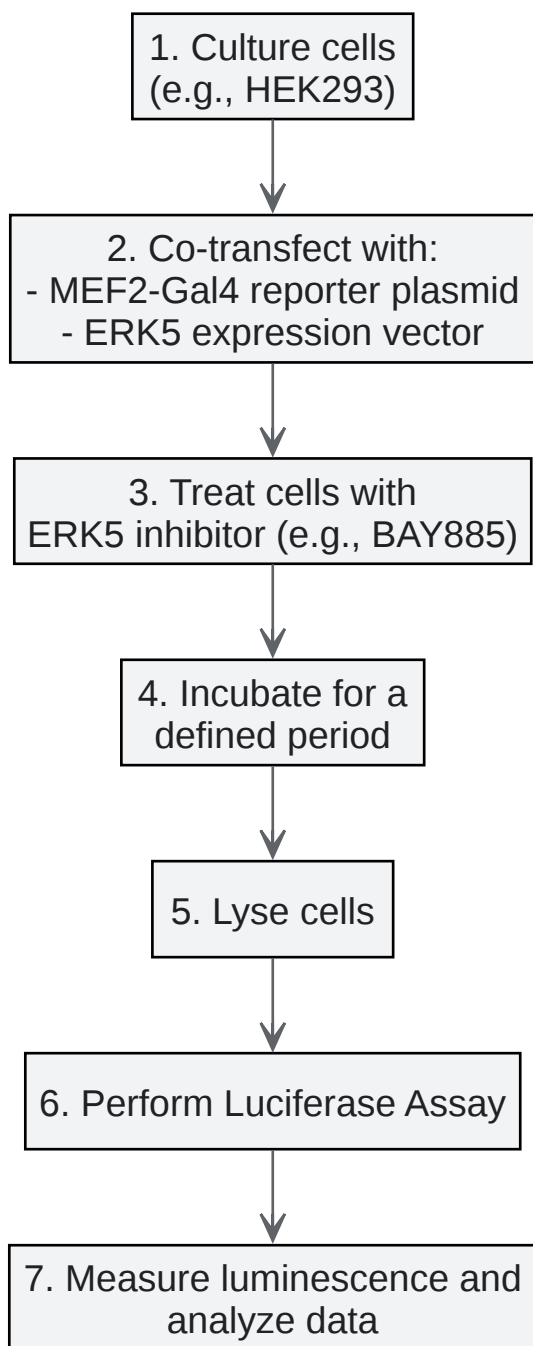
To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.



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MEK5/ERK5 Signaling Pathway and the point of inhibition by **BAY885**.

Experimental Workflow for Assessing Paradoxical Activation

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- To cite this document: BenchChem. [A Comparative Analysis of BAY885 and Other Kinase Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2732229#comparative-analysis-of-bay885-and-other-kinase-inhibitors]

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